molecular formula C12H18N2O3 B5653668 (3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol

(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol

Cat. No. B5653668
M. Wt: 238.28 g/mol
InChI Key: IXVSZALQPJGXFY-LBPRGKRZSA-N
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Description

The compound "(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol" is of interest within the field of organic chemistry due to its complex structure and potential for various applications. This detailed analysis will cover its synthesis, molecular and structural characteristics, chemical reactions, and properties.

Synthesis Analysis

The synthesis of complex molecules like "(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol" typically involves multi-step chemical reactions, including the formation of pyrrolidinyl and oxazolyl moieties. While specific synthesis pathways for this compound were not directly found, related research on the synthesis of pyrrolidine and oxazole derivatives provides insights into possible methods. For example, the synthesis of pyrrolidin-2-ones and their derivatives indicates the importance of introducing various substituents into the nucleus for new medicinal molecule development (Rubtsova et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to "(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol" often involves detailed analysis through techniques like X-ray crystallography. Studies on related molecules highlight the ability to determine complex structures, showcasing the importance of stereochemistry and molecular packing in understanding the compound's behavior and reactivity (George et al., 1998).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrrolidinol and oxazolyl-bearing compounds can be influenced by their functional groups. Research into related molecules, such as pyrrolidides and their reactions, offers insights into the behavior of our compound under different chemical conditions. For instance, the mass spectra of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids reveal variations in fragmentation patterns, highlighting the impact of substituents on the 18-carbon chain (Tulloch, 1985).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, and solubility, are crucial for its practical applications. Although specific data for "(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol" were not found, studies on similar compounds provide valuable information. For example, the synthesis and characterization of related pyrrolidin-2-ones indicate the potential physical properties that could be expected for our compound of interest.

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, and reactivity towards other chemical species, is essential for predicting the behavior of "(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol" in various environments. Research on similar compounds, such as the study on substituted chromones and their cycloaddition reactions, sheds light on the potential reactivity and chemical interactions of our compound (Sosnovskikh et al., 2014).

properties

IUPAC Name

[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-(4-methyl-1,3-oxazol-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-9(17-7-13-8)10(15)14-5-11(2,3)12(4,16)6-14/h7,16H,5-6H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVSZALQPJGXFY-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)N2CC(C(C2)(C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC=N1)C(=O)N2C[C@](C(C2)(C)C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-(4-methyl-1,3-oxazol-5-yl)methanone

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